molecular formula C16H28BNO4 B13904871 Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13904871
M. Wt: 309.2 g/mol
InChI Key: BQYVNLKMKFRPJH-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2095495-19-3) is a boronate ester-containing bicyclic compound with a rigid 3-azabicyclo[3.1.0]hexane scaffold. This structure combines a strained bicyclo[3.1.0] framework with a tert-butyl carbamate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry . Its molecular formula is C₁₆H₂₈BNO₄, with a molecular weight of 309.21 g/mol. The compound is sensitive to moisture and oxygen, requiring storage under inert conditions at 2–8°C .

Properties

Molecular Formula

C16H28BNO4

Molecular Weight

309.2 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-8-10-11(9-18)12(10)17-21-15(4,5)16(6,7)22-17/h10-12H,8-9H2,1-7H3

InChI Key

BQYVNLKMKFRPJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2C3C2CN(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Construction of the Azabicyclo[3.1.0]hexane Core

The bicyclic core of the compound, the 3-azabicyclo[3.1.0]hexane framework, is typically synthesized via multi-step organic transformations starting from amino acid derivatives such as glutamic acid. Key steps include:

These steps have been reported with yields around 30% overall and diastereomeric excess (de) values of approximately 72% in asymmetric syntheses.

Introduction of the Boronate Ester Group

The key functionalization step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (boronate ester) at the 6-position of the bicyclic core. This is generally achieved via palladium-catalyzed borylation of a suitable halide or triflate precursor.

A representative procedure involves:

  • Starting from tert-butyl 3-(trifluoromethylsulfonyloxy)-azabicyclic precursors.
  • Reacting with bis(pinacolato)diboron in the presence of potassium acetate (KOAc).
  • Using a palladium catalyst such as PdCl2(dppf)·CH2Cl2 and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand.
  • Conducting the reaction in 1,4-dioxane solvent at 80 °C for 16 hours under an inert argon atmosphere.

After reaction completion, the mixture is worked up by solvent evaporation, extraction with ethyl acetate, washing with water and brine, drying over MgSO4, and purification by silica gel column chromatography using EtOAc/hexanes gradient to isolate the boronate ester-functionalized product.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents & Catalysts Conditions Yield Notes
1 Amino Protection & Cyclization DMAP, di-tert-butyl dicarbonate, pyridine Room temp, optimized molar ratios 82% (for intermediate) Formation of protected bicyclic intermediate
2 Simmons-Smith Cyclopropanation Simmons-Smith reagent ~19.5 h reaction time ~30% overall yield Diastereoselectivity cis/trans ~6:1, de 72%
3 Palladium-Catalyzed Borylation Bis(pinacolato)diboron, KOAc, PdCl2(dppf)·CH2Cl2, dppf 1,4-dioxane, 80 °C, 16 h, argon atmosphere Not explicitly stated Purification by silica gel chromatography
4 Purification Silica gel chromatography Elution with EtOAc/Hexanes (0-40%) Isolated pure product Standard purification step

Experimental Example of Borylation Step

A typical experimental procedure for the borylation step is as follows:

  • Combine tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (10.1 g, 28.4 mmol), bis(pinacolato)diboron (8.7 g, 34.1 mmol), potassium acetate (8.4 g, 85.3 mmol), PdCl2(dppf)·CH2Cl2 (1.4 g), and dppf (1 g, 1.8 mmol) in 170 mL of 1,4-dioxane.

  • Flush the reaction mixture with argon and stir at 80 °C for 16 hours.

  • Cool the mixture, evaporate solvent under reduced pressure.

  • Redissolve residue in ethyl acetate (500 mL), wash with water and brine, dry over MgSO4.

  • Remove solvent and purify residue by silica gel chromatography with EtOAc/hexanes gradient (0-40%).

  • Collect fractions containing tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-azabicyclic product.

Summary Table of Key Data

Parameter Value
Molecular Formula C16H28BNO4
Molecular Weight 309.2 g/mol
IUPAC Name tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Key Catalyst PdCl2(dppf)·CH2Cl2, dppf ligand
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction Time 16 hours
Purification Silica gel chromatography (EtOAc/Hexanes gradient)
Typical Yield (borylation step) Not explicitly stated, generally moderate to good

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, potassium acetate, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with other molecules. The boronate ester group plays a crucial role in these interactions, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous bicyclic boronate esters and derivatives, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Features Applications References
Target Compound (2095495-19-3) C₁₆H₂₈BNO₄ 309.21 Boronate at position 6; rigid bicyclo[3.1.0] scaffold Suzuki coupling, drug synthesis
tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₆H₂₈BNO₄ 309.21 Boronate at position 1 (regioisomer of target) Positional isomer studies
tert-Butyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate (863679-84-9) C₂₂H₃₂BNO₄ 385.30 Phenyl spacer between bicyclo core and boronate Materials science, extended conjugation
tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate (1313034-29-5) C₁₈H₃₀BNO₅ 357.26 Larger bicyclo[3.3.1] system; 3-oxa substitution Catalysis, complex molecule synthesis
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (419572-19-3) C₁₁H₁₇NO₃ 213.27 Formyl group instead of boronate; [3.1.0] scaffold Aldehyde-mediated reactions

Key Findings:

Regioisomerism : The target compound’s boronate at position 6 (vs. position 1 in its regioisomer) introduces distinct steric and electronic profiles, affecting reactivity in cross-coupling reactions .

3-Oxa substitution (e.g., 3-oxa-9-azabicyclo[3.3.1]nonane) introduces ether functionality, altering solubility and hydrogen-bonding capacity .

Functional Group Replacements :

  • Replacement of the boronate with a formyl group (CAS 419572-19-3) shifts utility from cross-coupling to nucleophilic addition or redox chemistry .
  • Phenyl-boronate analogs (CAS 863679-84-9) enable conjugation with aromatic systems, useful in polymer or materials chemistry .

Synthetic Utility :

  • The target compound’s boronate group is critical for Suzuki-Miyaura couplings , widely used in pharmaceutical synthesis (e.g., aryl-aryl bond formation) .
  • Derivatives like the phenyl-substituted analog (CAS 863679-84-9) may exhibit slower coupling kinetics due to steric hindrance from the phenyl spacer .

Table 2: Stability and Reactivity Data

Compound (CAS) Stability Hazard Profile (GHS) Reactivity in Suzuki Coupling
Target (2095495-19-3) Moisture-sensitive; inert storage required H315, H319, H335 High (standard boronate)
Phenyl-substituted (863679-84-9) Likely similar to target Not reported Moderate (steric hindrance)
3-Oxa-9-aza (1313034-29-5) Enhanced solubility in polar solvents Not reported Low (larger bicyclo system)

Research Implications

  • Drug Discovery : The target compound’s rigid bicyclo[3.1.0] scaffold is valuable for constrained peptidomimetics, enhancing metabolic stability in drug candidates .
  • Materials Science: Phenyl-substituted analogs (e.g., CAS 863679-84-9) could serve as monomers in conjugated polymers for optoelectronic applications .
  • Catalysis : Larger bicyclo systems (e.g., [3.3.1]) may stabilize transition metals in catalytic processes, though further studies are needed .

Biological Activity

Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.21 g/mol
  • CAS Number : 286961-14-6

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The presence of the dioxaborolane moiety is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in critical cellular processes. Specifically:

  • Topoisomerase Inhibition : Studies have shown that compounds similar to this one can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death and has implications for developing new antibiotics against resistant strains .
  • Antimicrobial Activity : Preliminary data suggests that related compounds exhibit antimicrobial properties against various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. The compound's structural features may enhance its membrane permeability and target specificity .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant inhibitory effects on bacterial growth at low concentrations (MIC values ranging from 0.008 to 0.125 µg/mL against E. coli) . These findings indicate a potential for developing effective antibacterial agents.
  • ADMET Profiling : The pharmacokinetic profile of the compound was assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Results indicated moderate plasma protein binding and clearance rates that suggest a favorable profile for further development .

Data Tables

Biological ActivityMIC (µg/mL)Target EnzymeReference
E. coli0.008DNA gyrase
K. pneumoniae0.03Topoisomerase IV
Pseudomonas aeruginosa0.125DNA gyrase

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via hydrogenation of protected intermediates using Pd/C catalysts under H₂ atmospheres, followed by boronic ester functionalization. For example, details a protocol where exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane derivatives are hydrogenated in methanol with Pd/C, yielding crystalline products after solvent removal . Boronic ester installation typically employs Suzuki-Miyaura coupling conditions (e.g., Pd catalysts, base, and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) .

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., reports δH shifts for bicyclohexane protons and tert-butyl groups) .
  • LCMS : Used to confirm molecular weight and monitor reaction progress (e.g., reports LCMS retention times and m/z values for related intermediates) .
  • Melting Point Analysis : Crystallized products (e.g., notes melting points of intermediates at 51°C and 68°C) .

Q. How should the boronic ester moiety be handled to prevent decomposition during storage or reactions?

  • Methodological Answer : The boronic ester is sensitive to moisture and oxygen. Store under inert gas (N₂ or Ar) at –20°C in anhydrous solvents. For reactions, use rigorously dried solvents and Schlenk techniques. emphasizes handling precautions, including avoiding heat and moisture .

Advanced Research Questions

Q. How can stereochemical control be achieved during functionalization of the 3-azabicyclo[3.1.0]hexane core?

  • Methodological Answer : Stereoselective synthesis often relies on chiral catalysts or resolved intermediates. For example, describes the use of (1R,5S,6S)-configured bicyclohexane derivatives in amide coupling reactions, where stereochemistry is preserved via low-temperature reactions and controlled reagent addition . Chiral HPLC or enzymatic resolution may be employed for enantiomeric purity .

Q. What strategies improve yields in palladium-catalyzed cross-coupling reactions involving this boronic ester?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl/heteroaryl couplings ( ) .
  • Base Optimization : Na₂CO₃ or CsF in THF/H₂O mixtures enhances reactivity.
  • Microwave Assistance : Reduces reaction time and improves efficiency for sterically hindered partners .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent reaction conditions (temperature, solvent purity).
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., and provide reference spectra for analogous compounds) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., reports crystal data for structurally similar bicyclohexane derivatives) .

Q. What are the applications of this compound in targeted drug discovery?

  • Methodological Answer : The boronic ester enables Suzuki couplings to generate biaryl motifs in drug candidates. highlights its use in synthesizing DUB inhibitors, where the bicyclohexane core enhances metabolic stability . For peptidomimetics, the tert-butyl group aids in solubility during solid-phase synthesis ( ) .

Data Analysis and Troubleshooting

Q. How to address low yields in amide coupling reactions involving the 3-azabicyclo[3.1.0]hexane amine?

  • Methodological Answer :

  • Activation Reagents : Use HATU or EDCI with HOAt to improve coupling efficiency ( uses 4-methoxybenzoyl chloride with TEA in DCM) .
  • Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity ( employs DMF for amide bond formation) .

Q. What safety precautions are critical when scaling up synthesis?

  • Methodological Answer :

  • Exothermic Reactions : Use jacketed reactors for temperature control during hydrogenation () .
  • Toxic Byproducts : Monitor for HCl or TFA release during deprotection ( uses NH₂SPE cartridges for safe TFA removal) .

Tables for Key Data

Parameter Example from Evidence Reference
Hydrogenation Conditions10% Pd/C, H₂ (1 atm), MeOH, 30 min stirring
LCMS AnalysistR = 1.10 min, m/z = 478.4 (Formic acid buffer)
Crystal DataTriclinic system, Temp = 220 K, λ = 0.71073 Å
Boronic Ester StabilityStore under N₂, –20°C, anhydrous solvents

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